Acutumidine
Acutumidine
Acutumidine is an alkaloid.
Brand Name:
Vulcanchem
CAS No.:
18145-26-1
VCID:
VC21076118
InChI:
InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14+,16+,17+,18+/m0/s1
SMILES:
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl
Molecular Formula:
C18H22ClNO6
Molecular Weight:
383.8 g/mol
Acutumidine
CAS No.: 18145-26-1
Cat. No.: VC21076118
Molecular Formula: C18H22ClNO6
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acutumidine is an alkaloid. |
|---|---|
| CAS No. | 18145-26-1 |
| Molecular Formula | C18H22ClNO6 |
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
| Standard InChI | InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14+,16+,17+,18+/m0/s1 |
| Standard InChI Key | SBALNGLYQFMKPR-NQTWQHAWSA-N |
| Isomeric SMILES | COC1=CC(=O)[C@@]2([C@@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |
| SMILES | COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
| Canonical SMILES | COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator